REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=[CH:7][C:8]([CH3:10])=[O:9])[CH2:3][CH2:2]1>C(OCC)(=O)C>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([CH3:10])=[O:9])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The vessel was shaken under hydrogen pressure (50 psi, 3.4×105 Pa) for approximately ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was purged with nitrogen, and 10% palladium on carbon (400 mg)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a layer of CELITE filter agent
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried under a stream of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |